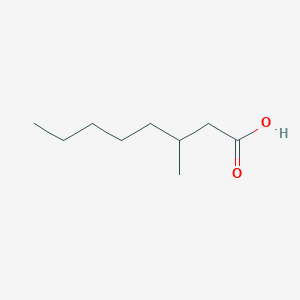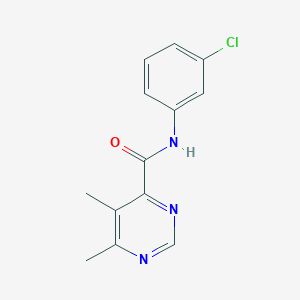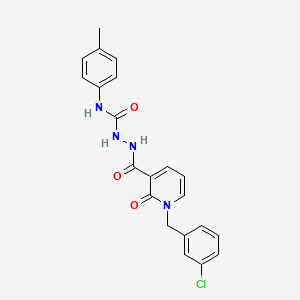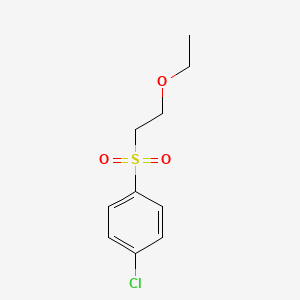![molecular formula C17H16N4O3 B2743920 2-(morpholin-4-ylcarbonyl)-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108262-71-9](/img/structure/B2743920.png)
2-(morpholin-4-ylcarbonyl)-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(morpholin-4-ylcarbonyl)-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyrazolopyrazinone family and has been found to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Aplicaciones Científicas De Investigación
Antioxidant and Glucosidase Inhibitory Activities
Benzimidazole derivatives, which include structures related to 2-(morpholin-4-ylcarbonyl)-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one, have been investigated for their antioxidant activities and glucosidase inhibitory potential. A study by Özil et al. (2018) highlighted the synthesis of benzimidazoles containing morpholine skeletons, showing significant in vitro antioxidant activities and α-glucosidase inhibitory properties, surpassing the standard acarbose in effectiveness Özil, M., Parlak, C., & Baltaş, N. (2018).
Application in Synthetic Fibres
The application of related pyrazolo[1,5-a]pyrazines in synthetic fibers has been explored by Rangnekar and Puro (2007). They synthesized arylazo dyes from pyrazolo[1,5-a]pyrimidines, which were then applied to polyester fibers as disperse dyes. This research suggests potential industrial applications of similar chemical structures in textile coloring Rangnekar, D. W., & Puro, S. S. (2007).
Antitumor Potential
Gomha et al. (2018) synthesized new azoles and azolopyrimidines incorporating a morpholine moiety, demonstrating potent antitumor activity against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cells. These findings indicate the potential of morpholine-containing pyrazolo[1,5-a]pyrazines in cancer treatment Gomha, S. M., Muhammad, Z. A., Abdel‐aziz, H. M., & El-Arab, E. E. (2018).
Neuroprotective Effects
Research on pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moieties, as studied by Sameem et al. (2017), demonstrated significant neuroprotective effects against H2O2-induced oxidative stress in PC12 cells. This suggests the potential use of morpholine-based pyrazines in neuroprotective therapies Sameem, B., Saeedi, M., Mahdavi, M., Nadri, H., Moghadam, F., Edraki, N., Khan, M. I., & Amini, M. (2017).
Tubulin Polymerization Inhibition
A study by Minegishi et al. (2015) identified a compound, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), that inhibits tubulin polymerization. This property is crucial in the development of cancer therapies, as it can disrupt the mitotic process in cancer cells Minegishi, H., Futamura, Y., Fukashiro, S., Muroi, M., Kawatani, M., Osada, H., & Nakamura, H. (2015).
Propiedades
IUPAC Name |
2-(morpholine-4-carbonyl)-6-phenyl-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-16-15-10-13(17(23)20-6-8-24-9-7-20)19-21(15)11-14(18-16)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSWZVSEXGZFMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN3C=C(NC(=O)C3=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2743840.png)
![4-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)butanamide](/img/structure/B2743843.png)
![3,4-dimethoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2743844.png)


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(o-tolyloxy)acetamide](/img/structure/B2743847.png)
![N-(5-chloro-2-methoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2743849.png)
![2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2743853.png)

![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2743855.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2743856.png)
![2-(Benzylsulfanyl)-4-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2743857.png)
![7-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2743859.png)